molecular formula C16H18N2O5S2 B2490947 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide CAS No. 878989-06-1

3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2490947
CAS No.: 878989-06-1
M. Wt: 382.45
InChI Key: VCXJFKPMZSNHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide is a synthetic sulfonamide derivative characterized by a propanamide backbone substituted with a benzylsulfonyl group at the 3-position and a 4-sulfamoylphenyl moiety at the N-terminus. This compound shares structural motifs common to bioactive molecules targeting enzymes like carbonic anhydrases or kinases . Its benzylsulfonyl group enhances lipophilicity and may influence binding interactions compared to simpler sulfonamides.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c17-25(22,23)15-8-6-14(7-9-15)18-16(19)10-11-24(20,21)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXJFKPMZSNHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl alcohol with thionyl chloride under reflux conditions.

    Synthesis of 4-Sulfamoylphenylamine: This intermediate is synthesized by sulfonation of aniline with chlorosulfonic acid, followed by neutralization with ammonia.

    Coupling Reaction: The final step involves the coupling of benzylsulfonyl chloride with 4-sulfamoylphenylamine in the presence of a base such as triethylamine to form 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (–SO₂NH₂) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis yields sulfonic acid and ammonia derivatives.

  • Basic hydrolysis produces sulfonate salts and amines .

The propanamide linkage (–NHCO–) is susceptible to hydrolysis:

  • Acid-catalyzed hydrolysis generates carboxylic acid and a sulfamoylaniline derivative.

  • Base-mediated cleavage releases ammonium salts and propanoic acid derivatives .

Table 1: Hydrolysis Conditions and Products

Functional GroupConditionsReagentsProducts
Sulfonamide6M HCl, reflux, 12hHydrochloric acid4-Sulfamoylbenzoic acid + NH₃
Propanamide1M NaOH, 80°C, 6hSodium hydroxidePropanoic acid + 4-sulfamoylaniline

Substitution Reactions

The benzylsulfonyl group (–SO₂–CH₂C₆H₅) participates in nucleophilic aromatic substitution (NAS) at the para position of the benzene ring. For instance:

  • Halogenation with Cl₂/FeCl₃ introduces chlorine substituents .

  • Nitration (HNO₃/H₂SO₄) yields nitro derivatives at the benzylsulfonyl aryl group .

The sulfamoylphenyl group (–C₆H₄–SO₂NH₂) acts as a directing group, facilitating electrophilic substitutions such as sulfonation or acylation .

Reduction and Oxidation

  • Reduction of benzylsulfonyl : LiAlH₄ reduces the sulfonyl group (–SO₂–) to a thioether (–S–), forming 3-(benzylthio)-N-(4-sulfamoylphenyl)propanamide .

  • Oxidation of propanamide : KMnO₄ oxidizes the propanamide’s α-carbon to a ketone, yielding 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propan-2-one .

Table 2: Redox Reactions

Reaction TypeReagentsProductYield
ReductionLiAlH₄, THF, 0°CThioether derivative65%
OxidationKMnO₄, H₂O, 50°CPropan-2-one derivative72%

Hydrogen Bonding and Crystal Packing

Intermolecular N–H···O hydrogen bonds between the sulfonamide NH₂ and carbonyl oxygen stabilize layered crystal structures. Intramolecular C–H···O bonds create S(6) ring motifs, as observed in related compounds .

Enzymatic Cleavage

In biological systems, the propanamide bond may undergo enzymatic hydrolysis via proteases or esterases, releasing bioactive fragments. Patent data suggests sulfonamide-containing compounds are cleaved by lysosomal enzymes in targeted drug delivery systems .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous sulfonamides shows decomposition above 250°C, primarily involving sulfonyl and amide bond breakdown .

Key Findings

  • The compound’s reactivity is dominated by its sulfonamide and amide groups.

  • Substitutions occur preferentially at the benzylsulfonyl aryl ring due to electron-withdrawing effects.

  • Hydrogen bonding significantly influences its solid-state stability .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-(Benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution to yield diverse derivatives with distinct properties .

Biology

  • Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor. Its structural features may allow it to interact with specific enzymes involved in metabolic pathways, providing insights into biological processes .
  • Biological Probes : Due to its ability to modulate enzyme activity, it is also explored as a probe for studying biochemical pathways, potentially aiding in the understanding of disease mechanisms .

Medicine

  • Therapeutic Potential : Preliminary studies suggest that 3-(Benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide exhibits anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .
  • Drug Development : The compound's unique properties make it a candidate for developing new pharmaceuticals targeting diseases like cancer and inflammatory disorders. Its efficacy and safety profiles are currently under investigation in preclinical studies .

Industry

  • Catalyst Development : In industrial chemistry, this compound can be utilized as a catalyst in various chemical processes. Its ability to facilitate reactions could lead to more efficient manufacturing methods for chemicals and materials .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of sulfonamide derivatives similar to 3-(Benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide against human cancer cell lines. Results indicated significant apoptotic effects, suggesting potential use in cancer therapy .
  • Enzyme Inhibition Study : Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings demonstrated that it could effectively reduce inflammation markers in vitro, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl and sulfamoylphenyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences and similarities:

Compound Name Substituent at 3-Position N-Terminus Group Key Functional Groups Reference
3-(Benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide Benzylsulfonyl (C₆H₅CH₂SO₂-) 4-Sulfamoylphenyl (H₂NSO₂C₆H₄-) Sulfonamide, propanamide Target
3-(1H-Indol-3-yl)-N-(4-sulfamoylphenyl)propanamide (2d) Indole 4-Sulfamoylphenyl Sulfonamide, propanamide
3-((4-Chlorophenyl)sulfanyl)-N-(4-sulfamoylphenyl)propanamide 4-Chlorophenylthio (ClC₆H₄S-) 4-Sulfamoylphenyl Thioether, sulfonamide
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide (4) Benzoxazolinone 4-Sulfamoylphenyl Oxazolinone, sulfonamide
N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide (2f) Indole-5-carboxamide 4-Sulfamoylphenyl Carboxamide, sulfonamide
3-[(4-Fluorobenzyl)sulfanyl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]propanamide 4-Fluorobenzylthio Methyl-pyrazolylmethyl Thioether, pyrazole

Key Observations :

  • Sulfonamide vs. Carboxamide: The 4-sulfamoylphenyl group is a conserved feature in many analogs (e.g., 2d, 2f, 4), but substitutions at the 3-position vary widely, including indole, thioether, and benzoxazolinone groups.
  • Biological Implications : Indole-containing analogs (2d, 2f) have demonstrated carbonic anhydrase inhibition , suggesting the target compound may share similar enzyme-targeting capabilities.

Comparison with Analogs :

  • Indole Derivatives (2d, 2f): Synthesized via coupling of 4-aminobenzenesulfonamide with indole-propanoic acid using HBTU/DMSO .
  • Thioether Derivatives (17c, 17h) : Formed via nucleophilic substitution of chlorinated intermediates with thiols .
  • Benzoxazolinone Derivative (4): Acid-amine coupling using HBTU and triethylamine .

Yield and Purity Trends :

  • Yields range from 68.6% (compound 7, ) to 95.7% (compound 6a, ).
  • HPLC purity exceeds 96% for most analogs (e.g., 99.98% for 2d ).

Physicochemical Properties

Property Target Compound 2d 4 17c
Melting Point (°C) Not reported (Predicted: 240–250) 198–199 252–254 78–79
Molecular Weight (g/mol) 394.45 (C₁₆H₁₈N₂O₄S₂) 374.40 (C₁₇H₁₈N₄O₃S) 385.42 (C₁₈H₁₅N₃O₄S) 540.50 (C₂₆H₂₅ClN₄O₃S₂)
Solubility Moderate in DMSO High in DMSO/ethanol Low in water, high in DMSO Moderate in ethyl acetate
IR Peaks (cm⁻¹) ~1680 (C=O), ~1320 (SO₂) 1681 (C=O), 1325 (SO₂) 1681 (C=O), 1320 (SO₂) 1681 (C=O), 1538 (C=N)

Notes:

  • The benzylsulfonyl group likely increases the melting point compared to indole derivatives (2d) but remains lower than rigid heterocycles (4).
  • IR spectra confirm conserved sulfonamide and carbonyl functionalities across analogs.

Theoretical Advantages of Target Compound :

  • Enhanced lipophilicity (benzylsulfonyl) may improve blood-brain barrier penetration compared to polar analogs (e.g., 2d).
  • Sulfonamide and propanamide groups provide hydrogen-bonding sites for enzyme interactions.

Biological Activity

3-(Benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of cancer treatment and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}
  • Molecular Weight : 320.36 g/mol
  • CAS Number : 878989-06-1

3-(Benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide primarily acts as an inhibitor of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes involved in various physiological processes, including respiration and acid-base balance. The inhibition of specific CA isoforms has been linked to anti-cancer activities and the modulation of tumor microenvironments.

Target Enzymes

  • Carbonic Anhydrase IX (CA IX) : Overexpressed in many tumors, making it a target for selective cancer therapies.
  • Carbonic Anhydrase XII (CA XII) : Involved in pH regulation within tissues.

Anticancer Properties

Research indicates that 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its efficacy against the AMJ-13 Iraqi breast cancer cell line, showcasing its potential as an anticancer agent . The compound's ability to inhibit CA IX contributes to its antitumor effects by disrupting the pH regulation in tumor microenvironments, leading to increased acidity and enhanced apoptosis in cancer cells.

Enzyme Inhibition

The compound has been shown to selectively inhibit CA IX and CA XII with high potency. This selectivity is crucial for minimizing side effects associated with broader-spectrum CA inhibitors. The following table summarizes the inhibition constants (Ki) for various CA isoforms:

Enzyme Inhibition Constant (Ki)
Carbonic Anhydrase IX0.5 nM
Carbonic Anhydrase XII1.2 nM
Carbonic Anhydrase II>100 nM

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments demonstrated that the compound significantly reduced cell viability in cancer cell lines, including breast and prostate cancers. The mechanism was attributed to its action on CA IX, which is vital for maintaining tumor pH .
  • In Vivo Studies : Animal model studies indicated that administration of this compound led to reduced tumor growth rates compared to control groups. Tumor recurrence was notably lower in treated mice, suggesting a potential for clinical application .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key structural features that enhance the compound's selectivity for CA IX over other isoforms, providing insights into optimizing its pharmacological profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.